molecular formula C18H14Cl2N2O2 B416012 N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 321532-05-2

N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B416012
CAS No.: 321532-05-2
M. Wt: 361.2g/mol
InChI Key: CWJWQWOKLIZCGY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its unique structure, which includes a chlorinated phenyl ring and a methyl-substituted isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Chlorination: The phenyl rings are chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the chlorinated phenyl rings, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated phenyl rings.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
  • N-(4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl rings can vary, leading to differences in chemical reactivity and biological activity.
  • Uniqueness: N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.

Properties

CAS No.

321532-05-2

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2N2O2/c1-10-7-8-12(9-15(10)20)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23)

InChI Key

CWJWQWOKLIZCGY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)Cl

Origin of Product

United States

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